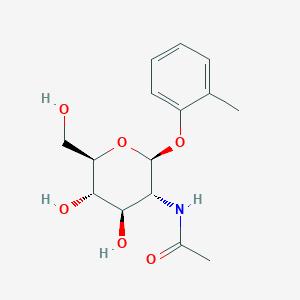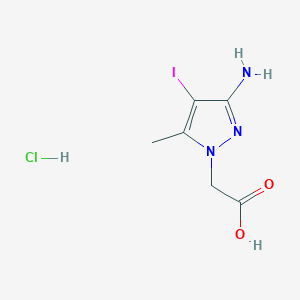
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with amino, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-iodo-5-methylpyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, yielding a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of diverse molecular architectures.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodo group may participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid: Lacks the iodo group, which may result in different reactivity and biological activity.
(3-amino-4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid: The chloro group can be less reactive than the iodo group, affecting the compound’s chemical behavior.
(3-amino-4-iodo-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group, which may influence the compound’s steric properties and reactivity.
Uniqueness
The presence of the iodo group in (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid makes it particularly unique. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems. Additionally, the combination of amino, iodo, and methyl groups provides a versatile platform for further chemical modifications.
Properties
CAS No. |
1431966-73-2 |
|---|---|
Molecular Formula |
C6H9ClIN3O2 |
Molecular Weight |
317.51 g/mol |
IUPAC Name |
2-(3-amino-4-iodo-5-methylpyrazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H8IN3O2.ClH/c1-3-5(7)6(8)9-10(3)2-4(11)12;/h2H2,1H3,(H2,8,9)(H,11,12);1H |
InChI Key |
OZMVWNPEPBTJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


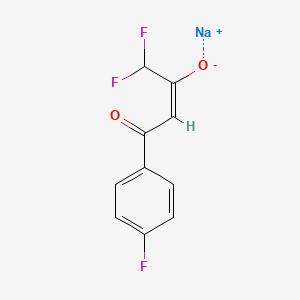
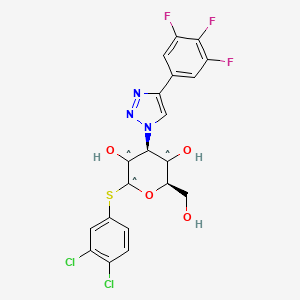
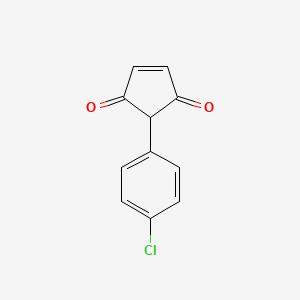
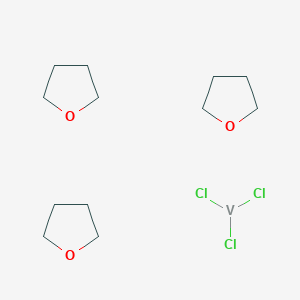
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
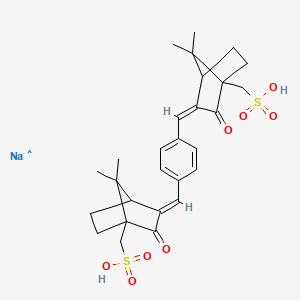
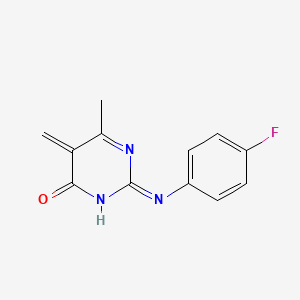

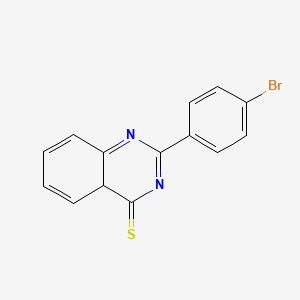
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
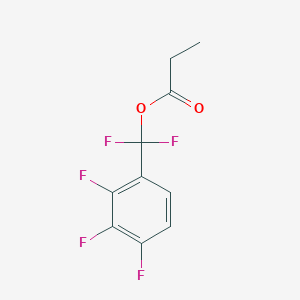
![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
